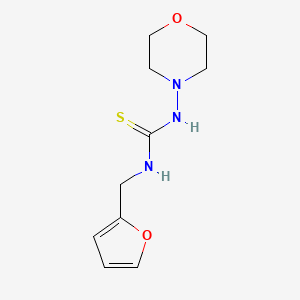

![molecular formula C16H12BrN3O2 B4698635 5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)

5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Descripción general

Descripción

This compound is part of a class of spiro compounds that have garnered interest for their synthesis methods, molecular structures, and chemical properties. Spiro compounds are notable for their applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of spiro compounds like the one often involves environmentally friendly approaches. For example, Kefayati, Vazifeh, and Kazemi-Rad (2013) describe a facile and green procedure for synthesizing spiro[indoline-3,2-quinazoline]diones using 1-methylimidazolium hydrogen sulfate as a reusable catalyst in a Bronsted acidic ionic liquid, highlighting the process's high yield, short reaction time, and ease of purification (Kefayati, Vazifeh, & Kazemi-Rad, 2013). This suggests a possible pathway for the synthesis of the specific compound , emphasizing environmental sustainability and efficiency.

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,2'-quinazoline] derivatives often involves complex arrangements due to the spiro-connection. While specific structural analyses of “5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione” were not found, research on similar compounds provides insights into their stabilized zwitterionic resonance structures, fluorescent properties, and potential applications as chemosensors due to their sensitive pH response and wavelength shift capabilities, as indicated by Kumari, Sindhu, and Khurana (2015) (Kumari, Sindhu, & Khurana, 2015).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactions, often facilitated by their unique structural features. Arya, Rawat, Dandia, and Sasai (2012) report on the synthesis of fluorinated spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-diones using Bronsted acidic ionic liquids, showcasing their potential as antihistamic agents due to their H1-antagonism (Arya, Rawat, Dandia, & Sasai, 2012). This highlights the diverse chemical behaviors and potential biological activities of spiro compounds.

Physical Properties Analysis

The physical properties of spiro compounds, including the one , would be influenced by their molecular structure. Specific details about the physical properties of “5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione” are not directly available; however, the structural complexity and presence of bromo and methyl groups suggest interesting photophysical and electrochemical properties, which are typical of spiro compounds used in optical materials and sensors.

Chemical Properties Analysis

The chemical properties of spiro compounds are significantly influenced by their spiro-configuration and functional groups. The presence of bromine and methyl groups in the compound of interest would affect its reactivity, polarity, and potential for further functionalization. Research on similar spiro compounds indicates a wide range of chemical behaviors, from acting as fluorescent probes to exhibiting antibacterial activities, as demonstrated by Mohammadi, Askari, Rohi, and Soorki (2014), who synthesized derivatives showing antibacterial activity against resistant bacterial strains (Mohammadi, Askari, Rohi, & Soorki, 2014).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that many indole derivatives interact with various enzymes and receptors, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to predict the exact biochemical pathways it may affect. Indole derivatives are often involved in a wide range of biological processes, including signal transduction, enzyme inhibition, and gene regulation .

Result of Action

It is known that indole derivatives can have a wide range of effects, from anti-inflammatory and antimicrobial activities to anticancer properties .

Propiedades

IUPAC Name |

5'-bromo-1'-methylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-20-13-7-6-9(17)8-11(13)16(15(20)22)18-12-5-3-2-4-10(12)14(21)19-16/h2-8,18H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUKPSJLYBBCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

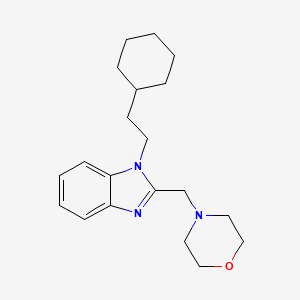

![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)

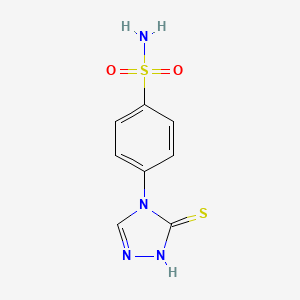

![N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B4698578.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4698583.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4698596.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)

![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)

![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)

![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)

![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)

![2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)

![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)